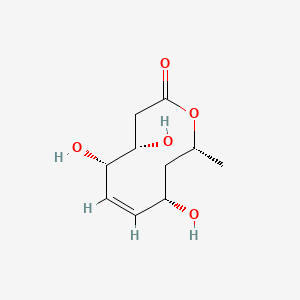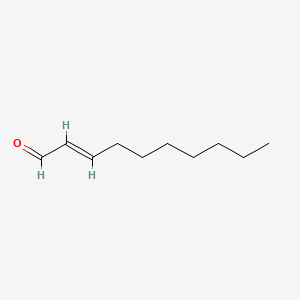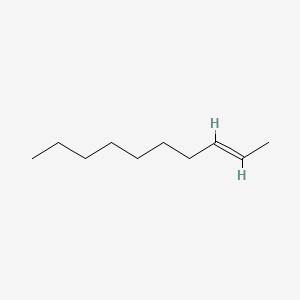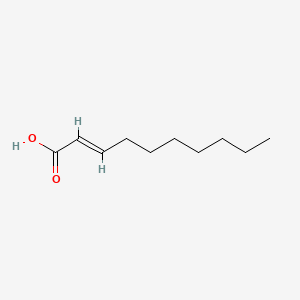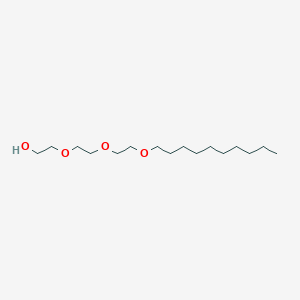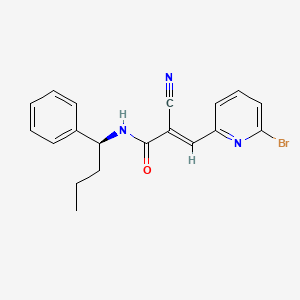
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Vue d'ensemble
Description
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as BPCA, is a synthetic compound that has been studied for its potential applications as a drug. BPCA is a small molecule with a molecular weight of about 310 Da and a structure consisting of a bromopyridine moiety linked to an acrylamide through a cyano group. BPCA has been studied in a variety of biological systems and has shown promise as a potential therapeutic agent.
Applications De Recherche Scientifique
Antibiotic Activity Against Multi-Resistant Staphylococcus Aureus
Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines . It inhibits deubiquitination enzymes and has anti-cancer activity . Structure activity relationship studies demonstrate an important role of the electrophilic α-cyanoacrylamide moiety as a Michael acceptor . A suite of chemical proteomic techniques unraveled binding of this moiety to various cysteine residues of essential proteins in a reversibly covalent manner .
Potential Therapeutic Agent Against Bladder Cancer
Degrasyn has been evaluated as a potential therapeutic agent against bladder cancer . It was found to inhibit the proliferation of all bladder cancer cell lines in a concentration- and time-dependent manner . Lower concentrations of Degrasyn were more potent against human and canine bladder cancer cell lines compared to the non-selective DUB inhibitor PR-619 . Degrasyn induced caspase-dependent apoptosis and triggered DNA damage .
Inhibition of Deubiquitinating Enzymes
Degrasyn is known to inhibit deubiquitinating enzymes . This property is part of its anti-cancer activity and also contributes to its antibiotic activity against multi-resistant Staphylococcus aureus .
Induction of Apoptosis in Leukemia Cells
Degrasyn has been shown to induce apoptosis in leukemia cells . This is another aspect of its anti-cancer activity.
Reduction of Intracellular Replication of Listeria Monocytogenes and Viruses
Anti-infective effects of Degrasyn, such as the reduction of intracellular replication of Listeria monocytogenes and viruses, have been reported . These effects were mainly attributed to the inhibition of DUBs in macrophages .
Potential Therapeutic Agent in Oncology
The inhibition of ubiquitin-specific proteases (USPs) is a novel and promising direction in the development of molecularly targeted therapies in oncology . As Degrasyn (a selective inhibitor of USP5, USP9X, and USP14) has shown an inhibitory effect on some cancer types, it could be a potential therapeutic agent in oncology .
Mécanisme D'action
Target of Action
Degrasyn is a cell-permeable deubiquitinase (DUB) inhibitor . It directly inhibits the DUB activity of several enzymes, including USP9x, USP5, USP14, and UCH37 . These enzymes play crucial roles in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
Degrasyn interacts with its targets by binding to various cysteine residues of essential proteins in a reversibly covalent manner . This interaction is facilitated by the electrophilic α-cyanoacrylamide moiety of Degrasyn, which acts as a Michael acceptor . This binding leads to the inhibition of the target enzymes, thereby affecting their function .
Biochemical Pathways
The inhibition of DUBs by Degrasyn affects several biochemical pathways. For instance, it has been shown to impact cell wall, lipid, and histidine biosynthesis . The compound’s interaction with its targets leads to the modification of these pathways, resulting in downstream effects that influence cellular functions .
Pharmacokinetics
Its ability to permeate cells suggests that it may have good bioavailability .
Result of Action
Degrasyn has been shown to have anti-cancer and antimicrobial activity . It induces apoptosis of leukemia cells and exhibits antimicrobial activity against multi-resistant Staphylococcus aureus . These effects are attributed to the inhibition of DUBs and the subsequent changes in cellular processes .
Propriétés
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856243-80-6 | |
| Record name | Degrasyn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)

